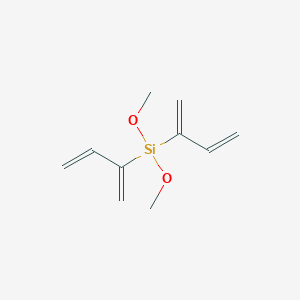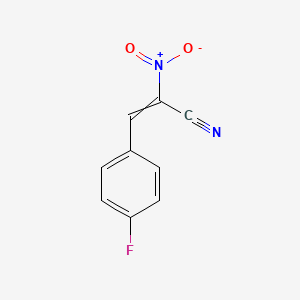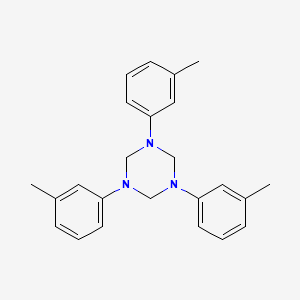
1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- is a heterocyclic compound belonging to the class of hexahydro-1,3,5-triazines. These compounds are characterized by a six-membered ring containing three nitrogen atoms. The specific compound has three 3-methylphenyl groups attached to the nitrogen atoms, making it a trisubstituted derivative.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- can be synthesized through the condensation of primary amines with formaldehyde. The general reaction involves the use of 3-methylphenylamine and formaldehyde under controlled conditions to form the desired triazine derivative. The reaction typically proceeds as follows: [ 3 \text{CH}_2\text{O} + 3 \text{H}_2\text{N-C}_6\text{H}_4\text{CH}_3 \rightarrow (\text{CH}_2\text{N-C}_6\text{H}_4\text{CH}_3)_3 + 3 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of 1,3,5-triazine derivatives often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst presence, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The triazine ring can undergo substitution reactions where one or more of the 3-methylphenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,3,5-triazine, hexahydro-1,3,5-tris(3-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1,3,5-Triazine, hexahydro-1,3,5-trimethyl-
- 1,3,5-Triazine, hexahydro-1,3,5-tris(1-methylethyl)-
- 1,3,5-Triazine, hexahydro-1,3,5-tris(2-hydroxyethyl)-
Comparison: 1,3,5-Triazine, hexahydro-1,3,5-tris(3-methylphenyl)- is unique due to the presence of three 3-methylphenyl groups, which impart distinct chemical and physical properties compared to other triazine derivatives
Eigenschaften
CAS-Nummer |
109423-08-7 |
|---|---|
Molekularformel |
C24H27N3 |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
1,3,5-tris(3-methylphenyl)-1,3,5-triazinane |
InChI |
InChI=1S/C24H27N3/c1-19-7-4-10-22(13-19)25-16-26(23-11-5-8-20(2)14-23)18-27(17-25)24-12-6-9-21(3)15-24/h4-15H,16-18H2,1-3H3 |
InChI-Schlüssel |
ZUTNVFFVZUJAER-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CN(CN(C2)C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


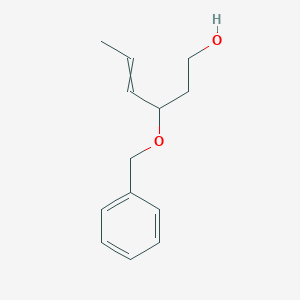
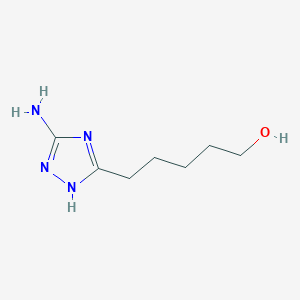
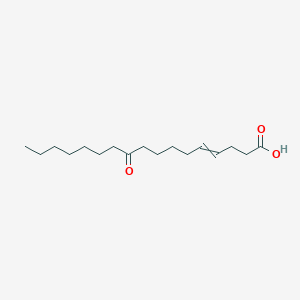


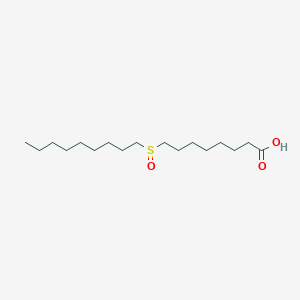
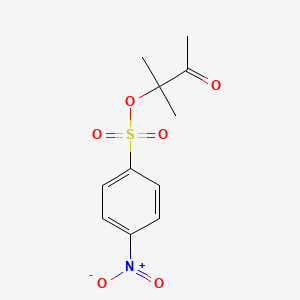
![1-Iodo-2-{[2-(methylsulfanyl)ethyl]sulfanyl}benzene](/img/structure/B14333127.png)
![4,5,9-Trihydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14333136.png)
![5-nitro-4-[4-[(5-nitro-1H-imidazol-4-yl)sulfanyl]butylsulfanyl]-1H-imidazole](/img/structure/B14333138.png)
![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethyl-N-phenylsilanamine)](/img/structure/B14333139.png)
